Cas no 333387-93-2 (Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate)
![Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/333387-93-2x500.png)
Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate
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- インチ: 1S/C8H7N3O2S2/c1-13-8(12)7-11-4-5(14-2)9-3-10-6(4)15-7/h3H,1-2H3
- InChIKey: NXKYZZYEKGNPLR-UHFFFAOYSA-N
- ほほえんだ: C1=NC(SC)=C2N=C(C(OC)=O)SC2=N1
Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1209467-1g |
Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate |
333387-93-2 | 98% | 1g |
¥9749.00 | 2024-05-18 | |
Chemenu | CM539488-1g |
Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate |
333387-93-2 | 95%+ | 1g |
$1071 | 2023-03-10 |
Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylateに関する追加情報
Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate: A Comprehensive Overview
Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate, with the CAS number 333387-93-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a thiazolo[5,4-d]pyrimidine ring system, which is a fused bicyclic structure consisting of a thiazole and a pyrimidine ring. The methylthio group at position 7 and the methyl ester group at position 2 further enhance its chemical complexity and functional diversity.
The synthesis of Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate involves a series of carefully designed organic reactions. Researchers have employed various strategies, including nucleophilic substitution, condensation reactions, and cyclization processes, to construct the thiazolo[5,4-d]pyrimidine core. Recent advancements in catalytic methods and the use of microwave-assisted synthesis have significantly improved the efficiency and yield of these reactions. The incorporation of the methylthio group at position 7 is particularly important as it contributes to the compound's stability and bioavailability.
In terms of biological activity, Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate has shown promising results in various assays. Studies have demonstrated its potential as an anti-inflammatory agent, with significant activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound has exhibited moderate inhibitory effects on certain kinases, making it a candidate for further exploration in cancer therapy. Recent research has also highlighted its ability to modulate ion channels, which could be exploited for treating neurological disorders.
The pharmacokinetic properties of Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate have been investigated in preclinical models. Data indicate that the compound has acceptable oral bioavailability and favorable pharmacokinetic profiles. However, further studies are required to optimize its metabolic stability and reduce potential toxicity. Researchers are currently exploring various strategies to enhance its bioavailability through structural modifications and formulation techniques.
In conclusion, Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate represents a valuable addition to the arsenal of bioactive compounds with potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover its full potential, this compound holds promise for advancing the field of medicinal chemistry and contributing to the discovery of novel therapeutic agents.
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